5-(1H-Imidazol-4-yl)-2-methylaniline
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Overview
Description
5-(1H-Imidazol-4-yl)-2-methylaniline: is a heterocyclic aromatic amine that contains an imidazole ring substituted at the 4-position with an aniline group and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of an appropriate precursor, such as an amido-nitrile, under mild conditions using a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production of 5-(1H-Imidazol-4-yl)-2-methylaniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 5-(1H-Imidazol-4-yl)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aniline and imidazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole and aniline derivatives.
Scientific Research Applications
Chemistry: 5-(1H-Imidazol-4-yl)-2-methylaniline is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in the design of enzyme inhibitors and receptor modulators. Its imidazole ring is known to interact with various biological targets, making it a valuable scaffold in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and materials with specific electronic properties .
Mechanism of Action
The mechanism of action of 5-(1H-Imidazol-4-yl)-2-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can modulate receptor function by binding to specific sites, altering signal transduction pathways .
Comparison with Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Metronidazole: An antibiotic and antiprotozoal medication containing an imidazole ring.
Clotrimazole: An antifungal medication with an imidazole ring.
Uniqueness: 5-(1H-Imidazol-4-yl)-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike histidine, which is a natural amino acid, this compound is synthetically derived and can be tailored for specific applications. Compared to metronidazole and clotrimazole, it offers a different set of reactivity and potential therapeutic uses .
Properties
Molecular Formula |
C10H11N3 |
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Molecular Weight |
173.21 g/mol |
IUPAC Name |
5-(1H-imidazol-5-yl)-2-methylaniline |
InChI |
InChI=1S/C10H11N3/c1-7-2-3-8(4-9(7)11)10-5-12-6-13-10/h2-6H,11H2,1H3,(H,12,13) |
InChI Key |
SBFKFIKJWQVAGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN=CN2)N |
Origin of Product |
United States |
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